N,2-bis(4-bromophenyl)quinazolin-4-amine
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Overview
Description
N,2-bis(4-bromophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of N,2-bis(4-bromophenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with 4-bromobenzyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N,2-bis(4-bromophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,2-bis(4-bromophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
N,2-bis(4-bromophenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but differs in its chemical structure and specific applications.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another related compound with distinct biological properties and potential therapeutic uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.
Properties
IUPAC Name |
N,2-bis(4-bromophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2N3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIAKJMEDASQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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